molecular formula C17H22N2O B4136955 2-(1-adamantyl)-N-3-pyridinylacetamide

2-(1-adamantyl)-N-3-pyridinylacetamide

Cat. No. B4136955
M. Wt: 270.37 g/mol
InChI Key: FTIQBIWISBUJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-3-pyridinylacetamide, also known as A-366, is a synthetic compound that belongs to the class of N-acylhydrazones. It has gained attention in the scientific community due to its potential applications in drug discovery and development. A-366 has been found to exhibit promising activity against cancer cells and has shown to be effective in treating various types of cancer.

Mechanism of Action

LSD1 is an epigenetic regulator that controls gene expression by removing methyl groups from histone proteins. This process is essential for the activation or repression of genes involved in cell growth and differentiation. 2-(1-adamantyl)-N-3-pyridinylacetamide binds to the active site of LSD1 and inhibits its demethylase activity, leading to the accumulation of methylated histones. This, in turn, results in the activation of tumor suppressor genes and the repression of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-3-pyridinylacetamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been shown to inhibit the migration and invasion of cancer cells, which are key factors in cancer metastasis. In addition, 2-(1-adamantyl)-N-3-pyridinylacetamide has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-3-pyridinylacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It also has a well-defined mechanism of action, which makes it a valuable tool for studying epigenetic regulation in cancer cells. However, 2-(1-adamantyl)-N-3-pyridinylacetamide has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, its efficacy and safety in clinical trials have not been fully evaluated.

Future Directions

There are several future directions for research on 2-(1-adamantyl)-N-3-pyridinylacetamide. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 2-(1-adamantyl)-N-3-pyridinylacetamide. Another area of research is the evaluation of 2-(1-adamantyl)-N-3-pyridinylacetamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Additionally, the use of 2-(1-adamantyl)-N-3-pyridinylacetamide in other disease areas, such as neurodegenerative disorders and infectious diseases, is also an area of potential research.

Scientific Research Applications

2-(1-adamantyl)-N-3-pyridinylacetamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(1-adamantyl)-N-3-pyridinylacetamide works by inhibiting the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the development and progression of cancer.

properties

IUPAC Name

2-(1-adamantyl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16(19-15-2-1-3-18-11-15)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,11-14H,4-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIQBIWISBUJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-pyridin-3-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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